SR121566A

Description

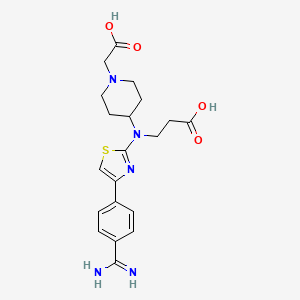

Structure

3D Structure

Properties

IUPAC Name |

3-[[4-(4-carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4S/c21-19(22)14-3-1-13(2-4-14)16-12-30-20(23-16)25(10-7-17(26)27)15-5-8-24(9-6-15)11-18(28)29/h1-4,12,15H,5-11H2,(H3,21,22)(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIQNVKSTSEEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N(CCC(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)C(=N)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180144-61-0 | |

| Record name | SR 121566A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180144610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SR121566A on Platelets

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanism, quantitative effects, and experimental evaluation of SR121566A, a potent antiplatelet agent. The information is curated for professionals engaged in hematology, pharmacology, and cardiovascular drug development.

Executive Summary

SR121566A is a non-peptide antagonist of the platelet glycoprotein (B1211001) IIb-IIIa (GP IIb-IIIa) receptor.[1] Its primary mechanism of action is the direct and selective inhibition of this receptor, which is the final common pathway for platelet aggregation.[1][2][3] By blocking the binding of fibrinogen to activated platelets, SR121566A effectively prevents platelet-to-platelet adhesion and thrombus formation, irrespective of the initial activating agonist.[1][4] This potent anti-aggregatory effect is demonstrated across a variety of in vitro and in vivo models, positioning SR121566A as a significant agent in the study and potential treatment of thrombotic disorders.

Core Mechanism of Action: GP IIb-IIIa Receptor Antagonism

The platelet surface is rich in receptors that, upon activation by agonists like adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thromboxane (B8750289) A2, trigger a cascade of intracellular signaling events.[3] This signaling culminates in a conformational change of the GP IIb-IIIa receptor, a heterodimeric integrin complex highly abundant on the platelet surface.[2][5]

In its activated state, the GP IIb-IIIa receptor gains a high affinity for circulating fibrinogen.[2][5] A single fibrinogen molecule can bridge two adjacent platelets by binding to their activated GP IIb-IIIa receptors, leading to platelet aggregation and the formation of a primary hemostatic plug.[2][3][5]

SR121566A exerts its effect by competitively binding to the GP IIb-IIIa receptor, thereby preventing the attachment of fibrinogen. This action directly disrupts the final, crucial step of platelet aggregation.[1][2] Consequently, it inhibits thrombus formation in response to a wide array of physiological and pathological stimuli.[1][4]

Quantitative Data Summary

The potency and efficacy of SR121566A have been quantified in various experimental settings. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Human Platelet Aggregation

| Agonist | IC50 (nM) | Reference |

|---|---|---|

| ADP | 46 ± 7.5 | [1] |

| Arachidonic Acid | 56 ± 6 | [1] |

| Collagen | 42 ± 3 | [1] |

| HIT Serum/Heparin | ~10 - 20 | [4][6] |

IC50 (Half-maximal inhibitory concentration) represents the concentration of SR121566A required to inhibit platelet aggregation by 50%.

Table 2: Ex Vivo Inhibition of Rabbit Platelet Aggregation

| Agonist | ID50 (mg/kg, i.v.) | Reference |

|---|---|---|

| ADP | 0.6 ± 0.25 | [1] |

| Arachidonic Acid | 0.7 ± 0.08 | [1] |

| Collagen | 0.13 ± 0.08 | [1] |

ID50 (Half-maximal inhibitory dose) represents the dose of SR121566A administered intravenously that results in 50% inhibition of ex vivo platelet aggregation.

Table 3: Effects on Other Platelet Functions (In Vitro)

| Parameter | Concentration | Effect | Reference |

|---|---|---|---|

| Fibrinogen Binding | 250 ng/mL | >80% Inhibition | [7] |

| P-Selectin (CD62) Expression | 250 ng/mL | 15% Reduction | [7] |

| CD63 Expression | 250 ng/mL | 22% Reduction | [7] |

| ATP Secretion | 250 ng/mL | No Inhibitory Effect | [7] |

These data indicate that while SR121566A potently inhibits fibrinogen binding and aggregation, its effects on granule secretion are less pronounced.

Experimental Protocols

The characterization of SR121566A's mechanism of action relies on established methodologies in platelet function analysis.

4.1 Light Transmission Aggregometry (LTA)

This is the gold-standard method for assessing platelet aggregation in vitro.[8][9]

-

Principle: LTA measures the increase in light transmission through a stirred suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As aggregates form, the turbidity of the plasma decreases, allowing more light to pass through.

-

Methodology:

-

Blood Collection: Whole blood is drawn from a subject into a tube containing an anticoagulant, typically 3.2% sodium citrate.

-

PRP Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to separate the platelet-rich plasma from red and white blood cells.

-

Platelet Poor Plasma (PPP) Preparation: A portion of the remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma, which is used as a reference (100% transmission).

-

Assay: PRP is placed in a cuvette with a stir bar inside an aggregometer. A baseline light transmission is established.

-

Agonist Addition: A known concentration of a platelet agonist (e.g., ADP, collagen) is added to the PRP.

-

Data Recording: The change in light transmission is recorded over time, generating an aggregation curve. The maximal aggregation percentage is calculated relative to the PRP (0%) and PPP (100%) references.

-

Inhibition Studies: To determine IC50 values, the assay is repeated with various concentrations of SR121566A incubated with the PRP before the addition of the agonist.

-

4.2 Flow Cytometry for Platelet Function

Flow cytometry allows for the analysis of individual platelets within a whole blood or PRP sample.[7][10]

-

Principle: Fluorophore-conjugated antibodies are used to label specific surface markers on platelets. A flow cytometer then passes the labeled cells single-file through a laser, and the emitted fluorescence is detected, allowing for quantification of marker expression.

-

Methodology for Fibrinogen Binding:

-

A blood sample is incubated with SR121566A at various concentrations.

-

A platelet agonist (e.g., TRAP) is added to activate the platelets.

-

Fluorescently labeled fibrinogen is added to the sample.

-

The reaction is stopped, and the sample is analyzed on a flow cytometer.

-

The amount of bound fluorescent fibrinogen per platelet is measured, allowing for the determination of inhibition.

-

-

Methodology for Activation Marker Expression (e.g., P-Selectin):

-

A blood sample is incubated with SR121566A.

-

An agonist is added to induce degranulation.

-

A fluorescently labeled antibody against an activation marker (e.g., anti-CD62P for P-selectin) is added.

-

The sample is analyzed by flow cytometry to quantify the percentage of platelets expressing the marker and the intensity of expression.

-

4.3 In Vivo Thrombosis Models

These models are essential for evaluating the antithrombotic efficacy of a compound in a physiological setting.

-

Rabbit Stasis-Induced Venous Thrombosis Model: [1] This model assesses the effect of a drug on thrombus formation under low-flow conditions, typical of venous thrombosis. A segment of a vein is isolated, and stasis is induced, often in combination with a thrombogenic challenge. The resulting thrombus is then excised and weighed.

-

Rabbit Ear Artery Model: [2] This model evaluates antithrombotic effects in an arterial setting. A standardized injury is created in the central artery of a rabbit's ear, which predictably leads to thrombus formation. Vessel patency is then assessed over time.

Conclusion

SR121566A is a potent and selective antagonist of the GP IIb-IIIa receptor. Its mechanism of action is the direct inhibition of fibrinogen binding to activated platelets, which is the final common step in platelet aggregation. This leads to a powerful anti-thrombotic effect, as demonstrated by comprehensive in vitro and in vivo experimental data. The detailed protocols and quantitative summaries provided herein offer a technical foundation for further research and development in the field of antiplatelet therapeutics.

References

- 1. Effect of SR121566A, a potent GP IIb-IIIa antagonist on platelet-mediated thrombin generation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of microsurgical thrombosis by the platelet glycoprotein IIb/IIIa antagonist SR121566A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Effect of SR121566A, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells (1998) | Jean-Marc Herbert | 55 Citations [scispace.com]

- 5. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of SR121566A, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential in vitro effects of the platelet glycoprotein IIb/IIIa inhibitors abixicimab or SR121566A on platelet aggregation, fibrinogen binding and platelet secretory parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. machaondiagnostics.com [machaondiagnostics.com]

- 9. KoreaMed Synapse [synapse.koreamed.org]

- 10. uv.es [uv.es]

An In-depth Technical Guide on the Core Function of SR121566A

For Researchers, Scientists, and Drug Development Professionals

SR121566A is a potent and selective antagonist of the Glycoprotein (B1211001) IIb/IIIa (GP IIb-IIIa) receptor, a key player in platelet aggregation.[1] This technical guide elucidates the core function of SR121566A, its mechanism of action, and its effects in pathological conditions, particularly Heparin-Induced Thrombocytopenia (HIT).

Core Mechanism of Action: Inhibition of Platelet Aggregation

SR121566A functions as a platelet aggregation inhibitor by targeting the GP IIb-IIIa receptor complex on the surface of platelets.[1][2] In the process of thrombosis, various agonists can activate platelets, leading to a conformational change in the GP IIb-IIIa receptor. This change enables the receptor to bind to fibrinogen, which then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate or thrombus. SR121566A competitively blocks the binding of fibrinogen to the activated GP IIb-IIIa receptor, thereby preventing platelet aggregation.[3]

Impact on Heparin-Induced Thrombocytopenia (HIT)

Heparin-Induced Thrombocytopenia is a prothrombotic, adverse drug reaction caused by antibodies that recognize complexes of platelet factor 4 (PF4) and heparin.[4][5] These antibodies bind to and activate platelets, leading to thrombocytopenia and a high risk of thrombosis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of SR121566A.

| Parameter | Value | Agonist/Condition | Reference |

| IC50 for Inhibition of HUVEC Activation | 10-20 nM | HIT serum/heparin-induced platelet activation | [4][6] |

| Concentration for >80% Inhibition of Fibrinogen Binding | 250 ng/mL | 5 µM TRAP-induced | [3] |

| Concentration for Complete Inhibition of Platelet Aggregation | 250 ng/mL | 5 µM ADP or 2 µg/mL collagen-induced | [3] |

| Platelet Secretion Parameter | Inhibition by 250 ng/mL SR121566A | Reference |

| P-selectin (CD62) Expression | 15% reduction | [3] |

| CD63 Expression | 22% reduction | [3] |

| ATP Secretion | No inhibitory effect | [3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of SR121566A and a typical experimental workflow for its evaluation.

References

- 1. In vitro inhibition of heparin-induced platelet aggregation in plasma from patients with HIT by SR 121566, a newly developed Gp IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Mechanism of action of platelet aggregation inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential in vitro effects of the platelet glycoprotein IIb/IIIa inhibitors abixicimab or SR121566A on platelet aggregation, fibrinogen binding and platelet secretory parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of SR121566A, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 6. Effect of SR121566A, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells (1998) | Jean-Marc Herbert | 55 Citations [scispace.com]

The Discovery and Development of SR121566A: A GP IIb-IIIa Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR121566A is a potent, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb-IIIa (GP IIb-IIIa) receptor, a key mediator of platelet aggregation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of SR121566A. The document details its role in inhibiting platelet aggregation, particularly in the context of heparin-induced thrombocytopenia (HIT), and provides representative experimental protocols for the evaluation of GP IIb-IIIa antagonists.

Introduction: The Role of GP IIb-IIIa in Hemostasis and Thrombosis

Platelet aggregation is a critical process in normal hemostasis. However, its dysregulation can lead to pathological thrombosis, a primary cause of cardiovascular diseases such as myocardial infarction and stroke. The glycoprotein IIb-IIIa receptor, an integrin found on the surface of platelets, plays a central role in the final common pathway of platelet aggregation.[1][2] Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GP IIb-IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[3] Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet aggregate.[4] Consequently, antagonism of the GP IIb-IIIa receptor is a key therapeutic strategy for the prevention and treatment of thrombotic events.

Discovery and Preclinical Characterization of SR121566A

SR121566A was identified as a potent and selective inhibitor of the GP IIb-IIIa receptor.[5][6] Preclinical studies have demonstrated its efficacy in inhibiting platelet aggregation induced by a variety of agonists.[6] A significant area of investigation for SR121566A has been its potential application in the management of heparin-induced thrombocytopenia (HIT), a prothrombotic adverse drug reaction caused by antibodies that recognize complexes of platelet factor 4 (PF4) and heparin.[7]

Mechanism of Action

SR121566A competitively inhibits the binding of fibrinogen to the activated GP IIb-IIIa receptor on platelets.[8] This action effectively blocks the final step in platelet aggregation, regardless of the initial activating stimulus.[2] In the context of HIT, SR121566A has been shown to inhibit platelet aggregation and the subsequent activation of endothelial cells mediated by HIT antibodies.[7]

Quantitative Data

The inhibitory potency of SR121566A has been quantified in various in vitro assays. The following table summarizes key quantitative data from preclinical studies.

| Parameter | Value | Agonist(s) | Reference(s) |

| IC50 for inhibition of human platelet aggregation | |||

| 46 ± 7.5 nM | ADP | [6] | |

| 56 ± 6 nM | Arachidonic Acid | [6] | |

| 42 ± 3 nM | Collagen | [6] | |

| IC50 for inhibition of ADP-induced platelet fibrinogen binding | 50 nmol/l | ADP | [8] |

| IC50 for inhibition of HIT serum/heparin-induced HUVEC activation | 10-20 nM | HIT serum/heparin | [7] |

Signaling Pathway

The following diagram illustrates the platelet aggregation signaling pathway and the point of intervention for SR121566A.

Experimental Protocols

Detailed experimental protocols for the specific preclinical studies of SR121566A are not publicly available. Therefore, this section provides representative protocols for key in vitro and in vivo assays commonly used to evaluate GP IIb-IIIa antagonists.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Workflow Diagram:

Methodology:

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.

-

Preparation of Platelet-Poor Plasma (PPP): Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which is used to set the baseline for 100% aggregation.

-

Assay Procedure:

-

Pre-warm PRP aliquots to 37°C.

-

Add varying concentrations of SR121566A or vehicle control to the PRP and incubate for a specified time.

-

Place the PRP in an aggregometer cuvette with a stir bar.

-

Establish a baseline of light transmission.

-

Add a platelet agonist (e.g., ADP, collagen) to induce aggregation.

-

Record the change in light transmission over time.

-

-

Data Analysis: Calculate the percentage of platelet aggregation and determine the IC50 value for SR121566A.

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model

This model is used to evaluate the antithrombotic efficacy of a compound in an in vivo setting.

Workflow Diagram:

Methodology:

-

Animal Preparation: Anesthetize the animal (e.g., mouse or rabbit) according to approved institutional protocols.

-

Surgical Procedure: Surgically expose the common carotid artery.

-

Drug Administration: Administer SR121566A or a vehicle control intravenously at various doses.

-

Thrombus Induction: Apply a filter paper saturated with ferric chloride solution to the adventitial surface of the carotid artery to induce endothelial injury and thrombus formation.

-

Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe.

-

Endpoint Measurement: Record the time to complete occlusion of the artery.

-

Data Analysis: Compare the time to occlusion between the SR121566A-treated groups and the control group to assess the antithrombotic effect.

Conclusion

SR121566A is a potent GP IIb-IIIa antagonist with demonstrated efficacy in inhibiting platelet aggregation in preclinical models. Its mechanism of action, targeting the final common pathway of platelet aggregation, makes it a compound of interest for the potential treatment of thrombotic disorders, including the severe complications associated with heparin-induced thrombocytopenia. Further research and development would be necessary to fully elucidate its therapeutic potential and safety profile in clinical settings.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro inhibition of heparin-induced platelet aggregation in plasma from patients with HIT by SR 121566, a newly developed Gp IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of SR121566A, a potent GP IIb-IIIa antagonist on platelet-mediated thrombin generation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of SR121566A, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of a new platelet glycoprotein IIb/IIIa antagonist, SR121566, on platelet activation, platelet-leukocyte interaction and thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]

SR121566A: A Comprehensive Technical Review of its Antagonistic Effects on Platelet Activation Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of SR121566A, a potent and selective non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb-IIIa) receptor, on the intricate pathways of platelet activation. This document provides a detailed overview of its inhibitory actions, supported by quantitative data, comprehensive experimental protocols, and visual representations of the relevant signaling cascades.

Core Mechanism of Action: GP IIb-IIIa Receptor Antagonism

SR121566A exerts its antiplatelet effect by directly targeting the GP IIb-IIIa receptor (also known as integrin αIIbβ3), the final common pathway for platelet aggregation.[1][2] Upon platelet activation by various agonists such as thrombin, adenosine (B11128) diphosphate (B83284) (ADP), collagen, and arachidonic acid, the GP IIb-IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[1] Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet plug.

SR121566A functions by competitively inhibiting the binding of fibrinogen to the activated GP IIb-IIIa receptor.[1] This blockade prevents platelet aggregation, a critical step in thrombus formation.

Below is a diagram illustrating the central role of the GP IIb-IIIa receptor in platelet aggregation and the inhibitory action of SR121566A.

References

An In-depth Technical Guide on the Binding Affinity of SR121566A to the GP IIb/IIIa Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SR121566A, a potent, non-peptide antagonist of the Glycoprotein (B1211001) (GP) IIb/IIIa receptor. The document details its binding affinity, the experimental methodologies used for its characterization, and its mechanism of action.

Quantitative Binding Affinity Data

SR121566A demonstrates a high affinity for the GP IIb/IIIa receptor, effectively inhibiting platelet aggregation and fibrinogen binding. The following table summarizes the key quantitative data from various in vitro studies.

| Parameter | Value | Agonist/Method | Cell/System Type | Reference |

| IC50 | 46 ± 7.5 nM | ADP | Human Platelets | [1][2] |

| 56 ± 6 nM | Arachidonic Acid | Human Platelets | [1][2] | |

| 42 ± 3 nM | Collagen | Human Platelets | [1][2] | |

| 20 - 60 nM | ADP, Collagen, Thrombin | Human Platelets | [3] | |

| 39 ± 4 nM | ADP (10 µmol/L) | Human Platelet Rich Plasma | [4] | |

| 45 ± 6 nmol/L | ADP (10 µmol/L) | Rhesus Monkey Platelet System | [4] | |

| ~10 - 20 nM | HIT serum/heparin-induced platelet dependent HUVEC activation | Human Umbilical Vein Endothelial Cells | [5][6] | |

| 50 nmol/l | ADP-induced platelet fibrinogen binding (Flow Cytometry) | Human Platelets | [3] | |

| 20 nmol/l | ADP-induced platelet fibrinogen binding (125I-fibrinogen binding) | Human Gel-Filtered Platelets | [3] | |

| Kd | 45 - 72 nM | 3H-SR121566 Binding | GP IIb/IIIa Expressing Cells | [7] |

Mechanism of Action

SR121566A functions as a direct antagonist of the GP IIb/IIIa receptor, which is the final common pathway for platelet aggregation[8]. Its mechanism does not involve direct competition with fibrinogen. Instead, SR121566A prevents and reverses the conformational changes in the GP IIb/IIIa complex that are necessary for its activation[7]. By maintaining the receptor in its inactive state, SR121566A effectively blocks the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation induced by a wide range of agonists[5]. Studies have shown that while it potently inhibits platelet aggregation and fibrinogen binding, its effect on platelet secretion (e.g., ATP release) is less pronounced, suggesting a degree of uncoupling between these processes[9].

The following diagram illustrates the inhibitory action of SR121566A on the GP IIb/IIIa signaling pathway.

Caption: Mechanism of SR121566A action on the GP IIb/IIIa receptor pathway.

Experimental Protocols

The binding affinity and functional effects of SR121566A have been determined using several key experimental methodologies.

This assay directly measures the binding of radiolabeled SR121566A to the GP IIb/IIIa receptor to determine the dissociation constant (Kd).

-

Objective: To quantify the direct binding affinity of SR121566A to GP IIb/IIIa.

-

Methodology:

-

Cell Preparation: GP IIb/IIIa expressing cells or activated human platelets are prepared and washed.

-

Incubation: A constant concentration of 3H-SR121566 is incubated with varying concentrations of unlabeled SR121566A (for competition binding) and the prepared cells.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The Kd is calculated from saturation binding isotherms or from competition binding data using the Cheng-Prusoff equation.

-

The following diagram outlines the workflow for a typical radioligand binding assay.

Caption: Workflow for a radioligand binding assay to determine Kd.

This functional assay measures the ability of SR121566A to inhibit platelet aggregation induced by various agonists.

-

Objective: To determine the IC50 of SR121566A for the inhibition of platelet aggregation.

-

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood.

-

Incubation: PRP is pre-incubated with varying concentrations of SR121566A.

-

Agonist Addition: An agonist (e.g., ADP, collagen, arachidonic acid) is added to induce platelet aggregation.

-

Measurement: The change in light transmittance or impedance is measured over time using an aggregometer. Increased light transmittance corresponds to increased aggregation.

-

Data Analysis: The IC50 value is calculated from the dose-response curve of aggregation inhibition.

-

This assay quantifies the inhibition of fluorescently labeled fibrinogen binding to activated platelets.

-

Objective: To measure the IC50 of SR121566A for the inhibition of fibrinogen binding.

-

Methodology:

-

Sample Preparation: Whole blood or isolated platelets are used.

-

Incubation: Samples are incubated with varying concentrations of SR121566A.

-

Activation and Staining: Platelets are activated with an agonist (e.g., TRAP) in the presence of fluorescently labeled fibrinogen.

-

Analysis: The fluorescence intensity of individual platelets is measured using a flow cytometer.

-

Data Analysis: The IC50 is determined from the dose-dependent decrease in the percentage of fibrinogen-positive platelets or the mean fluorescence intensity.

-

This guide provides a foundational understanding of the binding characteristics of SR121566A. For further details, consulting the primary literature cited is recommended.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of SR121566A, a potent GP IIb-IIIa antagonist on platelet-mediated thrombin generation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a new platelet glycoprotein IIb/IIIa antagonist, SR121566, on platelet activation, platelet-leukocyte interaction and thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of a novel glycoprotein IIb/IIIa antagonist, SR 121566A, on platelet aggregation and activation in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of SR121566A, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells (1998) | Jean-Marc Herbert | 55 Citations [scispace.com]

- 6. Effect of SR121566A, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the binding of 3H-SR121566, an inhibitor of Gp IIb-IIIa activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential in vitro effects of the platelet glycoprotein IIb/IIIa inhibitors abixicimab or SR121566A on platelet aggregation, fibrinogen binding and platelet secretory parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

SR121566A in the Study of Heparin-Induced Thrombocytopenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparin-Induced Thrombocytopenia (HIT) is a severe, immune-mediated adverse reaction to heparin therapy, paradoxically leading to a prothrombotic state. The pathogenesis involves the formation of antibodies against complexes of platelet factor 4 (PF4) and heparin. These immune complexes activate platelets via their FcγIIA receptors, leading to platelet aggregation, thrombocytopenia, and a high risk of thromboembolic complications. This technical guide provides an in-depth overview of the investigational compound SR121566A, a potent glycoprotein (B1211001) IIb/IIIa (GP IIb-IIIa) antagonist, and its role in preclinical studies of HIT.

Mechanism of Action of SR121566A in HIT

SR121566A is a non-peptide antagonist of the platelet surface receptor GP IIb-IIIa. In the context of HIT, the binding of pathogenic anti-PF4/heparin antibodies to platelets triggers a signaling cascade that leads to the conformational activation of the GP IIb-IIIa receptor. This activated receptor then binds fibrinogen, mediating platelet aggregation and the formation of thrombi.

SR121566A intervenes at this final common pathway of platelet aggregation. By blocking the GP IIb-IIIa receptor, SR121566A prevents the binding of fibrinogen, thereby inhibiting platelet aggregation and the downstream consequences of platelet activation, irrespective of the initial stimulus. In HIT, this means SR121566A can prevent platelet aggregation induced by the pathogenic antibodies.[1][2]

Quantitative Data Summary

The primary in vitro evidence for the efficacy of SR121566A in HIT comes from studies investigating its ability to inhibit platelet activation and its downstream effects on endothelial cells. The following table summarizes the key quantitative data.

| Parameter | Value | Assay/Model | Reference |

| IC50 | 10-20 nM | Inhibition of HIT serum/heparin-induced platelet-dependent Human Umbilical Vein Endothelial Cell (HUVEC) activation | Herbert et al., 1998[1] |

Experimental Protocols

The following section details the methodology for the key in vitro experiment that established the efficacy of SR121566A in a model of HIT. This protocol is based on the study by Herbert et al. (1998).[1]

In Vitro Model of HIT-Induced Endothelial Cell Activation

Objective: To determine the effect of SR121566A on the activation of human endothelial cells mediated by platelets in the presence of HIT patient serum and heparin.

Materials:

-

Cells: Human Umbilical Vein Endothelial Cells (HUVECs)

-

Reagents:

-

Sera from patients with a clinical diagnosis of HIT

-

Unfractionated Heparin

-

Washed human platelets

-

SR121566A

-

Methodology:

-

Cell Culture: HUVECs were cultured to confluence in appropriate media.

-

Incubation: Confluent HUVECs were incubated with a mixture of:

-

HIT patient serum

-

Heparin

-

Washed human platelets

-

Varying concentrations of SR121566A

-

-

Duration: The incubation was carried out for a specified period to allow for platelet and endothelial cell activation.

-

Endpoint Analysis:

-

Cell Surface Molecule Expression: The expression of E-selectin, VCAM-1, ICAM-1, and Tissue Factor on the surface of HUVECs was quantified using enzyme-linked immunosorbent assays (ELISAs).

-

-

Data Analysis: The concentration of SR121566A that resulted in 50% inhibition of the measured activation markers (IC50) was determined.

Signaling Pathways and Experimental Workflows

Signaling Pathway in Heparin-Induced Thrombocytopenia and the Role of SR121566A

The following diagram illustrates the pathogenic mechanism of HIT and the point of intervention for SR121566A.

Experimental Workflow for In Vitro HUVEC Activation Study

The diagram below outlines the key steps in the experimental protocol described by Herbert et al. (1998).[1]

Discussion and Future Perspectives

The available preclinical data indicate that SR121566A is a potent inhibitor of platelet-mediated endothelial cell activation in an in vitro model of HIT.[1] Its mechanism of action, targeting the final common pathway of platelet aggregation, makes it a rational candidate for the treatment of HIT. However, there is a notable lack of publicly available data on the in vivo efficacy of SR121566A in animal models of HIT, as well as any clinical development for this indication.

For drug development professionals, the data on SR121566A highlights the potential of GP IIb-IIIa antagonists as a therapeutic strategy for HIT. Future research in this area could focus on:

-

In vivo studies: Evaluating the efficacy and safety of selective GP IIb-IIIa inhibitors in established animal models of HIT.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the PK/PD profile of these compounds to determine appropriate dosing regimens for HIT patients.

-

Clinical Trials: Designing and conducting well-controlled clinical trials to assess the therapeutic potential of newer generation GP IIb-IIIa inhibitors in patients with HIT.

Conclusion

SR121566A has demonstrated significant promise as an inhibitor of the pathological processes in HIT in preclinical, in vitro settings. Its ability to block the GP IIb-IIIa receptor and prevent platelet aggregation offers a clear therapeutic rationale. While the development of SR121566A for HIT appears to have not progressed to clinical stages, the foundational research provides valuable insights for the continued exploration of GP IIb-IIIa inhibition as a therapeutic avenue for this life-threatening condition.

References

- 1. Effect of SR121566A, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro inhibition of heparin-induced platelet aggregation in plasma from patients with HIT by SR 121566, a newly developed Gp IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on SR121566A: A GP IIb-IIIa Antagonist for Platelet Function Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on SR121566A, a potent antagonist of the glycoprotein (B1211001) IIb-IIIa (GP IIb-IIIa) receptor, and its consequential effects on platelet function. This document collates key quantitative data, details common experimental protocols used in its evaluation, and visualizes its mechanism of action and relevant experimental workflows.

Introduction to SR121566A

SR121566A is a non-peptide antagonist of the platelet GP IIb-IIIa receptor.[1] This receptor is a key component in the final common pathway of platelet aggregation.[2][3] Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GP IIb-IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[3] Fibrinogen molecules then act as bridges between adjacent platelets, leading to the formation of a platelet aggregate or thrombus.[4] By blocking this receptor, SR121566A effectively inhibits platelet aggregation induced by a wide array of agonists, positioning it as a significant compound for research in thrombosis and hemostasis.[1][5]

Mechanism of Action: GP IIb-IIIa Antagonism

The primary mechanism of action for SR121566A is the direct inhibition of the GP IIb-IIIa receptor complex on the surface of platelets.[1][6] This action prevents the binding of fibrinogen and other adhesive proteins, thereby blocking the cross-linking of platelets and inhibiting thrombus formation.[3] This inhibitory effect has been demonstrated to be effective against platelet aggregation initiated by heparin-induced thrombocytopenia (HIT) serum, ADP, arachidonic acid, and collagen.[1][5] Furthermore, by inhibiting platelet activation, SR121566A has also been shown to strongly inhibit thrombin generation triggered by tissue factor.[1]

Quantitative Data Summary

The inhibitory potency of SR121566A has been quantified both in vitro and in vivo across various studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Concentration (IC50) of SR121566A

| Agonist | Species | IC50 (nM) | Reference |

| ADP | Human | 46 ± 7.5 | [1] |

| Arachidonic Acid | Human | 56 ± 6 | [1] |

| Collagen | Human | 42 ± 3 | [1] |

| HIT Serum/Heparin | Human | ~10 - 20 | [5][6] |

Table 2: Ex Vivo Inhibitory Dose (ID50) of SR121566A in Rabbits

| Agonist | ID50 (mg/kg, IV) | Reference |

| ADP | 0.6 ± 0.25 | [1] |

| Arachidonic Acid | 0.7 ± 0.08 | [1] |

| Collagen | 0.13 ± 0.08 | [1] |

Experimental Protocols

The evaluation of SR121566A's effect on platelet function primarily relies on platelet aggregation assays. Light Transmission Aggregometry (LTA) is a standard method used in this context.

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Blood Collection : Whole blood is collected from healthy donors into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate, at a 9:1 blood-to-citrate ratio.[7] Donors should not have taken medications affecting platelet function for at least 10 days prior.[7]

-

PRP Preparation : To obtain PRP, the citrated whole blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.[7] The upper, straw-colored PRP layer is then carefully collected.[7]

-

PPP Preparation : The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15 minutes to pellet the remaining cells.[7] The resulting supernatant is the Platelet-Poor Plasma (PPP).[7]

-

Platelet Count Adjustment : The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using the prepared PPP.[7]

Light Transmission Aggregometry (LTA)

-

Instrument Setup : A platelet aggregometer is pre-warmed to 37°C.[7]

-

Sample Preparation : A specific volume of PRP (e.g., 450 µL) is placed into a cuvette with a magnetic stir bar.[7]

-

Incubation : The test compound (SR121566A at various concentrations) or its vehicle control is added to the PRP. The mixture is incubated for a set period (e.g., 5 minutes) at 37°C with stirring.[7]

-

Calibration : The aggregometer is calibrated by setting the baseline (0% aggregation) with the PRP sample and the maximum (100% aggregation) with a PPP blank.[7]

-

Initiation of Aggregation : A platelet agonist (e.g., ADP, collagen) is added to the cuvette to induce aggregation.[7]

-

Data Recording : The change in light transmission through the cuvette is recorded over time. As platelets aggregate, the plasma becomes clearer, allowing more light to pass through. The percentage of aggregation is calculated based on this change.

Conclusion

The foundational research robustly characterizes SR121566A as a potent and selective GP IIb-IIIa antagonist. Quantitative data from in vitro and ex vivo studies consistently demonstrate its ability to inhibit platelet aggregation induced by multiple physiologically relevant agonists at nanomolar concentrations. The methodologies outlined, particularly Light Transmission Aggregometry, provide a standardized framework for assessing the efficacy of such antiplatelet agents. This compilation of data and protocols serves as a critical resource for professionals engaged in the research and development of novel antithrombotic therapies.

References

- 1. Effect of SR121566A, a potent GP IIb-IIIa antagonist on platelet-mediated thrombin generation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. [Mechanism of platelet aggregation and mode of action of platelet antiaggregants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Effect of SR121566A, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 7. benchchem.com [benchchem.com]

SR121566A: A Technical Guide to its Role in Preventing Fibrinogen Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR121566A is a potent, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb-IIIa (GpIIb-IIIa) receptor, also known as integrin αIIbβ3. This document provides an in-depth technical overview of SR121566A's mechanism of action, focusing on its critical role in the prevention of fibrinogen binding to activated platelets. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of SR121566A's function as a GpIIb-IIIa inhibitor.

Introduction

Platelet aggregation is a crucial process in hemostasis and thrombosis. The final common pathway of platelet aggregation is the binding of fibrinogen to the activated GpIIb-IIIa receptor on the surface of platelets. Upon platelet activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP) or thrombin, the GpIIb-IIIa receptor undergoes a conformational change, exposing its binding site for fibrinogen. Fibrinogen, a dimeric molecule, can then cross-link adjacent platelets, leading to the formation of a platelet plug.

SR121566A has been identified as a selective inhibitor of this process. Unlike competitive antagonists that directly block the fibrinogen binding site, SR121566A exhibits a unique mechanism of action by preventing the GpIIb-IIIa receptor from adopting its active conformation. This allosteric modulation effectively inhibits fibrinogen binding and subsequent platelet aggregation.

Quantitative Data Summary

The efficacy of SR121566A in inhibiting GpIIb-IIIa function has been quantified in several studies. The following table summarizes the key in vitro data for SR121566A.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Kd) | 45 - 72 nM | GpIIb-IIIa expressing cells | [1] |

| Maximal Binding Sites (Bmax) | 100,000 - 140,000 sites/platelet | Activated human platelets | [1] |

| IC50 (HUVEC Activation) | 10 - 20 nM | HIT serum/heparin-induced platelet-dependent HUVEC activation | [2][3] |

Mechanism of Action

SR121566A's primary mechanism of action is the inhibition of the "inside-out" signaling pathway that leads to the activation of the GpIIb-IIIa receptor.[1] In its resting state, the GpIIb-IIIa receptor exists in a low-affinity, bent conformation. Upon platelet activation by agonists, intracellular signals are generated that lead to the binding of talin and other proteins to the cytoplasmic tails of the GpIIb and IIIa subunits. This interaction disrupts the clasp between the cytoplasmic tails, triggering a conformational change that propagates to the extracellular domains. This results in an extended, high-affinity conformation of GpIIb-IIIa that is competent to bind fibrinogen.

SR121566A binds to the GpIIb-IIIa complex and stabilizes it in its inactive conformation, thereby preventing the conformational change required for fibrinogen binding.[1] Importantly, SR121566A does not directly compete with fibrinogen for its binding site.[1] This is evidenced by the fact that fibrinogen itself does not displace bound SR121566A.[1] Furthermore, SR121566A can reverse the activation state of GpIIb-IIIa and displace already bound fibrinogen if added shortly after platelet activation.[1]

Signaling Pathway of GpIIb-IIIa Activation and Inhibition by SR121566A

Caption: GpIIb-IIIa activation pathway and SR121566A's inhibitory role.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of SR121566A. These are synthesized from established methodologies in the field.

Radioligand Binding Assay for GpIIb-IIIa

This assay is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) of a radiolabeled ligand, such as ³H-SR121566A, to the GpIIb-IIIa receptor on platelets.

Materials:

-

³H-SR121566A

-

Washed human platelets

-

Platelet buffer (e.g., Tyrode's buffer with 2% BSA)

-

Unlabeled SR121566A (for non-specific binding determination)

-

Agonist (e.g., ADP, 20 µM)

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare washed human platelets and resuspend in platelet buffer to a final concentration of 2 x 10⁸ platelets/mL.

-

Activate platelets by adding ADP (20 µM) and incubating for 5 minutes at room temperature.

-

In a series of tubes, add a fixed concentration of activated platelets.

-

For total binding, add increasing concentrations of ³H-SR121566A.

-

For non-specific binding, add a high concentration of unlabeled SR121566A (e.g., 1000-fold excess) along with the increasing concentrations of ³H-SR121566A.

-

Incubate the tubes for 30 minutes at room temperature to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters three times with ice-cold platelet buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

Flow Cytometry for GpIIb-IIIa Activation

This method assesses the ability of SR121566A to inhibit the conformational activation of GpIIb-IIIa on platelets.

Materials:

-

Whole blood or platelet-rich plasma (PRP)

-

Platelet agonist (e.g., ADP, 20 µM or TRAP, 20 µM)

-

SR121566A at various concentrations

-

FITC-conjugated PAC-1 antibody (binds to the activated GpIIb-IIIa)

-

PE-conjugated CD41 or CD61 antibody (platelet marker)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Dilute whole blood or PRP with PBS.

-

Pre-incubate the diluted blood/PRP with varying concentrations of SR121566A or vehicle control for 15 minutes at room temperature.

-

Add the platelet agonist (ADP or TRAP) and incubate for 5 minutes at room temperature. A resting (unstimulated) sample should also be included.

-

Add the FITC-PAC-1 and PE-CD41 antibodies and incubate for 20 minutes in the dark at room temperature.

-

Stop the reaction by adding 1 mL of cold PBS.

-

Acquire the samples on a flow cytometer, gating on the CD41-positive platelet population.

-

Analyze the mean fluorescence intensity (MFI) of PAC-1 binding to determine the level of GpIIb-IIIa activation.

-

Calculate the percentage inhibition of GpIIb-IIIa activation by SR121566A at each concentration.

Workflow for Assessing SR121566A's Effect on GpIIb-IIIa Activation

Caption: Experimental workflow for flow cytometric analysis.

Clinical Development Status

A thorough search of public clinical trial registries did not yield any information on clinical trials conducted with SR121566A. The compound SAR441566, which has entered clinical trials, is a distinct entity and should not be confused with SR121566A.

Conclusion

SR121566A is a potent inhibitor of fibrinogen binding to platelets, acting through a non-competitive mechanism that involves the stabilization of the inactive conformation of the GpIIb-IIIa receptor. Its nanomolar affinity and efficacy in in vitro models highlight its potential as a therapeutic agent for conditions where platelet aggregation is a key pathological factor. The experimental protocols detailed in this guide provide a framework for the further investigation of SR121566A and other GpIIb-IIIa antagonists. The lack of publicly available clinical trial data for SR121566A suggests that its development may have been discontinued (B1498344) or has not progressed to the clinical stage.

References

Methodological & Application

Application Notes and Protocols: Preparing SR121566A Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols and application notes for the preparation, storage, and use of SR121566A, a potent vasopressin V2 receptor antagonist, in research settings. Adherence to these guidelines is essential for ensuring experimental reproducibility and accuracy.

Compound Information and Data

SR121566A is a non-peptide antagonist of the vasopressin V2 receptor, a G-protein coupled receptor involved in water reabsorption in the kidneys. Its high affinity and selectivity make it a valuable tool for studying the physiological roles of the V2 receptor and for the development of therapeutics for conditions involving fluid imbalance, such as hyponatremia.

Table 1: Physicochemical Properties of SR121566A

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₂₇H₂₉ClN₄O₃S | As reported by chemical suppliers. |

| Molecular Weight | 525.06 g/mol | Essential for accurate molar concentration calculations. |

| Appearance | White to off-white solid | Visual inspection can be a preliminary check for compound integrity. |

| Purity | ≥98% (by HPLC) | High purity is critical to avoid off-target effects. |

| Storage (Solid) | -20°C, desiccated, protected from light | Proper storage is crucial for long-term stability. |

Table 2: Solubility and Inhibitory Concentration of SR121566A

| Parameter | Value | Solvent / Conditions |

|---|---|---|

| Solubility | ≥ 26.3 mg/mL | Dimethyl Sulfoxide (DMSO) |

| Molar Solubility | ≥ 50 mM | Dimethyl Sulfoxide (DMSO) |

| IC₅₀ | ~10-20 nM | For inhibition of heparin/serum-induced platelet-mediated activation of HUVECs[1][2]. |

Note: Researchers should always refer to the Certificate of Analysis (CoA) provided with their specific lot of the compound for the most accurate information.

Experimental Protocol: Preparation of 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of SR121566A in DMSO, a common starting concentration for in vitro experiments.

Materials

-

SR121566A solid powder

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes

-

Calibrated micropipettes with sterile, low-retention tips

-

Vortex mixer

Procedure

-

Equilibration: Before opening, allow the vial of SR121566A powder and the bottle of DMSO to equilibrate to room temperature for at least 20 minutes. This prevents moisture condensation.

-

Calculation: Calculate the mass of SR121566A required. To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 525.06 g/mol × 1000 mg/g = 5.25 mg

-

-

Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 5.25 mg of SR121566A powder and place it into a sterile amber vial.

-

Dissolution: Aseptically add 1 mL of anhydrous DMSO to the vial containing the SR121566A powder.

-

Mixing: Cap the vial securely and vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if needed.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile polypropylene tubes. Store aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1-2 years).

References

- 1. Effect of SR121566A, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells (1998) | Jean-Marc Herbert | 55 Citations [scispace.com]

- 2. Effect of SR121566A, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

SR121566A: Application Notes and Protocols for Animal Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR121566A is a potent, nonpeptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor.[1][2] This receptor plays a critical role in the final common pathway of platelet aggregation, making it a key target for antithrombotic therapies. By inhibiting the binding of fibrinogen to activated platelets, SR121566A effectively prevents platelet aggregation and thrombus formation.[1][3] These application notes provide a comprehensive overview of the use of SR121566A in various animal models of thrombosis, including detailed experimental protocols and quantitative data to guide researchers in their study design.

Mechanism of Action

SR121566A exerts its antithrombotic effect by directly interfering with the GP IIb/IIIa receptor signaling pathway. Platelet activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin triggers a conformational change in the GP IIb/IIIa receptor, enabling it to bind fibrinogen with high affinity. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and the formation of a platelet plug. SR121566A binds to the GP IIb/IIIa receptor, preventing the conformational changes necessary for fibrinogen binding and thereby inhibiting platelet aggregation.[1][2][3]

References

- 1. A preparation to study simultaneous arterial and venous thrombus formation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiplatelet Effect of Single Antiplatelet Therapy With Prasugrel and Oral Anticoagulation After Stent Implantation in a Rabbit Arteriovenous Shunt Model [jstage.jst.go.jp]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for Light Transmission Aggregometry with SR121566A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light Transmission Aggregometry (LTA) is a widely utilized laboratory method to assess platelet function. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist. This application note provides a detailed protocol for utilizing LTA to evaluate the inhibitory effect of SR121566A, a potent non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, on platelet aggregation.

SR121566A selectively blocks the final common pathway of platelet aggregation, the crosslinking of platelets by fibrinogen binding to the activated GP IIb/IIIa complex.[1][2][3] This makes LTA an essential tool for characterizing the antiplatelet efficacy of this compound.

Principle of the Assay

In LTA, a light beam is passed through a cuvette containing stirred PRP. Initially, the PRP is turbid due to the uniform suspension of platelets, resulting in low light transmission. Upon the addition of a platelet agonist (e.g., ADP, collagen, arachidonic acid), platelets activate, change shape, and aggregate. This aggregation leads to a clearing of the plasma, allowing more light to pass through to a photocell. The change in light transmission is recorded over time, generating an aggregation curve. The presence of an inhibitor like SR121566A will reduce or prevent this aggregation, resulting in a diminished increase in light transmission.[4][5][6]

Data Presentation

In Vitro Efficacy of SR121566A on Human Platelet Aggregation

The following table summarizes the in vitro inhibitory activity of SR121566A on platelet aggregation induced by various agonists in human platelet-rich plasma.

| Agonist | SR121566A IC₅₀ (nM) | Reference |

| ADP | 46 ± 7.5 | [4] |

| Arachidonic Acid | 56 ± 6 | [4] |

| Collagen | 42 ± 3 | [4] |

IC₅₀ (Inhibitory Concentration 50%) is the concentration of SR121566A required to inhibit platelet aggregation by 50%.

Comparison of SR121566A and Abciximab on Platelet Function

This table compares the effects of SR121566A and the monoclonal antibody inhibitor Abciximab on fibrinogen binding and platelet aggregation.

| Parameter | SR121566A | Abciximab | Agonist | Reference |

| Fibrinogen Binding Inhibition (>80%) | 250 ng/mL | 3 µg/mL | 5 µM TRAP | [7] |

| Complete Platelet Aggregation Inhibition | 250 ng/mL | 3 µg/mL | 5 µM ADP | [7] |

| Complete Platelet Aggregation Inhibition | 250 ng/mL | 3 µg/mL | 2 µg/mL Collagen | [7] |

Experimental Protocols

Materials and Reagents

-

Light Transmission Aggregometer (e.g., Chrono-Log Model 700)

-

Calibrated pipettes

-

Aggregometer cuvettes with stir bars

-

3.2% Sodium Citrate (B86180) anticoagulant tubes

-

Platelet agonists:

-

Adenosine Diphosphate (ADP)

-

Collagen

-

Arachidonic Acid (AA)

-

-

SR121566A stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in saline)

-

Saline (0.9% NaCl)

-

Platelet-Rich Plasma (PRP)

-

Platelet-Poor Plasma (PPP)

Preparation of Platelet-Rich and Platelet-Poor Plasma

-

Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Use a 19- or 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid contamination with tissue factors.[6]

-

PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[4] Carefully aspirate the supernatant (PRP) without disturbing the buffy coat and red blood cell layers.

-

PPP Preparation: To obtain PPP, centrifuge the remaining blood at a higher speed, typically 2000 x g for 15 minutes.[8] The supernatant from this step is the PPP.

-

Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

Light Transmission Aggregometry Protocol with SR121566A

-

Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[4]

-

Calibration:

-

Pipette the required volume of PPP (e.g., 450 µL) into a cuvette with a stir bar. Place it in the appropriate channel of the aggregometer and set the light transmission to 100% (baseline).[4]

-

Pipette the same volume of PRP into another cuvette with a stir bar. Place it in the aggregometer and set the light transmission to 0%.[4]

-

-

Sample Preparation:

-

Pipette the required volume of PRP (e.g., 400 µL) into a series of pre-warmed cuvettes with stir bars.

-

Add a small volume (e.g., 50 µL) of either saline (for control) or varying concentrations of SR121566A to the PRP.

-

Incubate the PRP with SR121566A or saline for a specified period (e.g., 1-5 minutes) at 37°C with stirring (e.g., 900-1200 rpm).

-

-

Initiation of Aggregation:

-

Add a small volume (e.g., 50 µL) of the platelet agonist (e.g., ADP, final concentration 5-10 µM; collagen, final concentration 2-5 µg/mL; or arachidonic acid, final concentration 0.5-1 mM) to the cuvette.

-

Start the recording of light transmission immediately after adding the agonist.

-

-

Data Recording: Record the aggregation for a set period, typically 5-10 minutes, or until a maximal and stable aggregation response is observed in the control sample.

-

Data Analysis: The primary endpoint is the maximal aggregation percentage (% aggregation) achieved. The inhibitory effect of SR121566A is calculated as the percentage reduction in maximal aggregation compared to the control. IC₅₀ values can be determined by testing a range of SR121566A concentrations and plotting the percentage inhibition against the log concentration of the inhibitor.

Visualizations

Signaling Pathway of Platelet Aggregation and Inhibition by SR121566A

Caption: SR121566A blocks the binding of fibrinogen to the activated GP IIb/IIIa receptor.

Experimental Workflow for LTA with SR121566A

Caption: Workflow for assessing SR121566A efficacy using Light Transmission Aggregometry.

References

- 1. In vitro inhibition of heparin-induced platelet aggregation in plasma from patients with HIT by SR 121566, a newly developed Gp IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Differential in vitro effects of the platelet glycoprotein IIb/IIIa inhibitors abixicimab or SR121566A on platelet aggregation, fibrinogen binding and platelet secretory parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Collagen-Induced Platelet Aggregation with SR121566A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, a major component of the subendothelial matrix, is a potent activator of platelets. Upon vessel injury, exposed collagen initiates platelet adhesion and aggregation, a critical process in both hemostasis and thrombosis. The study of collagen-induced platelet aggregation is therefore crucial for the development of novel antiplatelet therapies. SR121566A is a non-peptide antagonist of the glycoprotein (B1211001) (GP) IIb/IIIa receptor (also known as integrin αIIbβ3), the final common pathway for platelet aggregation. By preventing the conformational changes required for fibrinogen binding, SR121566A effectively inhibits platelet aggregation induced by various agonists, including collagen.[1] These application notes provide detailed protocols for utilizing SR121566A as a tool to investigate collagen-induced platelet aggregation and associated signaling events.

Mechanism of Action of SR121566A

SR121566A is a potent and specific inhibitor of the platelet GP IIb/IIIa receptor. Unlike competitive antagonists that bind to the fibrinogen-binding site, SR121566A acts by preventing and reversing the activation-dependent conformational changes in the GP IIb/IIIa complex. This allosteric inhibition effectively blocks the binding of fibrinogen and other ligands, thereby preventing the cross-linking of platelets and subsequent aggregation.

Quantitative Data

The inhibitory potency of SR121566A on collagen-induced platelet aggregation has been determined, providing a benchmark for its antiplatelet activity.

| Parameter | Agonist | Value | Reference |

| IC50 (in vitro) | Collagen | 42 ± 3 nM | [1] |

| ADP | 46 ± 7.5 nM | [1] | |

| Arachidonic Acid | 56 ± 6 nM | [1] |

Table 1: In Vitro Inhibitory Potency of SR121566A on Human Platelet Aggregation. This table summarizes the half-maximal inhibitory concentration (IC50) of SR121566A against platelet aggregation induced by various agonists.

Further studies can be conducted to quantify the effect of SR121566A on other platelet functions. The following tables can be used to record experimental data.

| SR121566A Concentration | Collagen-Induced ATP Release (% of control) |

| 0 nM (Control) | 100% |

| 1 nM | |

| 10 nM | |

| 50 nM | |

| 100 nM | |

| 1 µM |

Table 2: Template for Recording the Effect of SR121566A on Collagen-Induced Platelet Dense Granule Secretion (ATP Release).

| SR121566A Concentration | Peak Intracellular Ca2+ ([Ca2+]i) (nM) |

| 0 nM (Control) | |

| 1 nM | |

| 10 nM | |

| 50 nM | |

| 100 nM | |

| 1 µM |

Table 3: Template for Recording the Effect of SR121566A on Collagen-Induced Intracellular Calcium Mobilization.

Signaling Pathways

Collagen initiates a complex signaling cascade in platelets, primarily through two receptors: glycoprotein VI (GPVI) and integrin α2β1. This ultimately leads to the activation of the GP IIb/IIIa receptor. SR121566A acts at the final step of this pathway.

Experimental Protocols

The following are detailed protocols for the preparation of washed platelets and the subsequent analysis of collagen-induced platelet aggregation, dense granule secretion, and calcium mobilization.

Protocol 1: Preparation of Washed Human Platelets

This protocol describes the isolation of platelets from whole blood, a crucial first step for in vitro platelet function assays.

Materials:

-

Human whole blood collected in 3.2% sodium citrate (B86180).

-

Acid-Citrate-Dextrose (ACD) solution (85 mM trisodium (B8492382) citrate, 71 mM citric acid, 111 mM glucose).

-

Prostaglandin I₂ (PGI₂).

-

Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO₃, 0.4 mM NaH₂PO₄, 1 mM MgCl₂, 5.5 mM glucose, 5 mM HEPES, pH 7.4).

-

Bovine Serum Albumin (BSA).

Procedure:

-

Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully collect the upper PRP layer, avoiding contamination with red and white blood cells.

-

To the PRP, add ACD solution (1:9 v/v) and PGI₂ (final concentration 1 µM) to prevent platelet activation during subsequent steps.

-

Centrifuge the PRP at 1000 x g for 15 minutes at room temperature to pellet the platelets.

-

Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing 0.35% BSA.

-

Count the platelets using a hematology analyzer and adjust the concentration to 2.5-3.0 x 10⁸ platelets/mL with Tyrode's buffer.

-

Allow the washed platelets to rest for 30-60 minutes at 37°C before use in functional assays.

Protocol 2: Collagen-Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details the measurement of platelet aggregation in response to collagen and its inhibition by SR121566A.

Materials:

-

Washed human platelets (from Protocol 1).

-

Collagen (e.g., Horm type I collagen).

-

SR121566A.

-

Platelet-poor plasma (PPP) or Tyrode's buffer for blank.

-

Light transmission aggregometer.

Procedure:

-

Pre-warm the washed platelet suspension to 37°C.

-

Calibrate the aggregometer with platelet-poor plasma (or Tyrode's buffer) as 100% aggregation and the washed platelet suspension as 0% aggregation.

-

Add 450 µL of the washed platelet suspension to a cuvette with a stir bar.

-

Add 5 µL of SR121566A at various concentrations (or vehicle control) and incubate for 2-5 minutes at 37°C with stirring (1000-1200 rpm).

-

Initiate aggregation by adding 5-10 µL of collagen (final concentration typically 1-5 µg/mL).

-

Record the change in light transmission for 5-10 minutes.

-

The percentage of aggregation is calculated from the maximal change in light transmission.

Protocol 3: Measurement of Collagen-Induced Dense Granule Secretion (ATP Release)

This protocol describes how to measure ATP release from dense granules, a key marker of platelet activation, using a lumi-aggregometer.

Materials:

-

Washed human platelets.

-

Collagen.

-

SR121566A.

-

Luciferin-luciferase reagent.

-

ATP standard.

-

Lumi-aggregometer.

Procedure:

-

Prepare washed platelets as described in Protocol 1.

-

Pre-warm the platelet suspension to 37°C.

-

In the aggregometer cuvette, add 450 µL of the washed platelet suspension and 50 µL of the luciferin-luciferase reagent.

-

Add SR121566A at desired concentrations and incubate for 2-5 minutes.

-

Add collagen (1-5 µg/mL) to initiate platelet activation and ATP release.

-

Simultaneously record aggregation (light transmission) and ATP release (luminescence) for 5-10 minutes.

-

Calibrate the luminescence signal using a known concentration of ATP standard.

Protocol 4: Measurement of Collagen-Induced Intracellular Calcium Mobilization

This protocol details the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) using the fluorescent indicator Fura-2 AM.

Materials:

-

Washed human platelets.

-

Fura-2 AM (acetoxymethyl ester).

-

Pluronic F-127.

-

Collagen.

-

SR121566A.

-

Fluorometer with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm).

Procedure:

-

Prepare washed platelets as in Protocol 1.

-

Incubate the washed platelets with Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) for 30-45 minutes at 37°C in the dark.

-

Wash the platelets twice with Tyrode's buffer to remove extracellular Fura-2 AM.

-

Resuspend the Fura-2-loaded platelets in Tyrode's buffer to a concentration of 1 x 10⁸ platelets/mL.

-

Place the platelet suspension in a quartz cuvette with a stir bar in the fluorometer at 37°C.

-

Add SR121566A at various concentrations and incubate for 2-5 minutes.

-

Add collagen (1-5 µg/mL) to stimulate the platelets.

-

Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is used to calculate the intracellular calcium concentration.

Conclusion

SR121566A is a valuable pharmacological tool for the investigation of collagen-induced platelet aggregation. Its specific mechanism of action, targeting the final step of platelet aggregation, allows for the dissection of signaling events upstream of GP IIb/IIIa activation. The protocols provided here offer a comprehensive framework for researchers to study the effects of SR121566A and other potential antiplatelet agents on various aspects of platelet function in response to collagen. These studies are essential for advancing our understanding of thrombosis and for the development of safer and more effective antithrombotic drugs.

References

Application Notes and Protocols: Utilizing SR121566A to Block ADP-Induced Platelet Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing SR121566A, a potent non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, to block platelet activation induced by Adenosine (B11128) Diphosphate (ADP). Platelet activation is a critical process in hemostasis and thrombosis. ADP, a key platelet agonist, induces activation through its interaction with P2Y1 and P2Y12 receptors on the platelet surface, culminating in the activation of the GP IIb/IIIa receptor, the final common pathway for platelet aggregation. SR121566A effectively inhibits this terminal step, preventing the binding of fibrinogen and subsequent platelet aggregation.

This document details the mechanism of action of SR121566A in the context of ADP signaling, provides quantitative data on its inhibitory effects, and offers detailed protocols for key experimental assays.

Mechanism of Action

ADP-induced platelet activation is a complex process initiated by the binding of ADP to its two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.[1]

-

P2Y1 Receptor: Coupled to Gq, its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from the dense tubular system, leading to platelet shape change.[2]

-

P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP further contributes to platelet activation and potentiates the response.[3]

The synergistic signaling from both P2Y1 and P2Y12 receptors leads to an "inside-out" signaling cascade that activates the GP IIb/IIIa receptor. Activated GP IIb/IIIa undergoes a conformational change, enabling it to bind fibrinogen, which bridges adjacent platelets, leading to aggregation.

SR121566A is a direct antagonist of the GP IIb/IIIa receptor. It does not block the P2Y1 or P2Y12 receptors or the initial signaling events (e.g., calcium mobilization). Instead, it binds to the activated GP IIb/IIIa receptor, competitively inhibiting the binding of fibrinogen and thereby blocking platelet aggregation.

Data Presentation

The inhibitory effects of SR121566A on ADP-induced platelet function are summarized in the tables below.

Table 1: Inhibition of ADP-Induced Platelet Aggregation by SR121566A

| Parameter | Agonist | Species | IC50 Value | Reference |

| Platelet Aggregation | ADP | Human | 46 ± 7.5 nM | [4] |

| Platelet Aggregation | ADP (10 µM) | Rhesus Monkey | 45 ± 6 nM | [3] |

| Platelet Aggregation | ADP (10 µM) | Human | 39 ± 4 nM | [3] |

Table 2: Inhibition of ADP-Induced Fibrinogen Binding by SR121566A

| Assay Method | Agonist | Species | IC50 Value | Reference |

| Flow Cytometry | ADP | Human | 50 nM | [5] |

| 125I-Fibrinogen Binding | ADP | Human | 20 nM | [5] |

Table 3: Effect of SR121566A on Platelet Activation Markers (Agonist: TRAP)